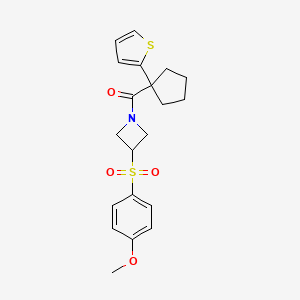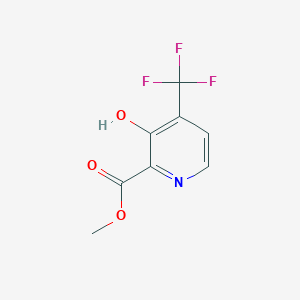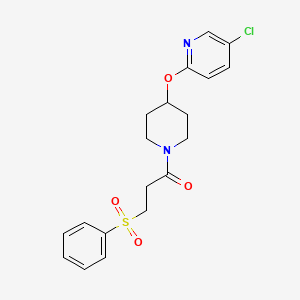
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one, also known as CP-690,550, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. The molecule was discovered by Pfizer in 2003 and has been studied for its ability to target autoimmune diseases and organ transplant rejection. In
科学的研究の応用
Synthesis and Biological Evaluation
Compounds similar to "1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one" have been synthesized and evaluated for their biological activities. For instance, Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and evaluated them against butyrylcholinesterase (BChE) enzyme. This study indicates the compound's potential in therapeutic applications, particularly in diseases where BChE inhibitors are beneficial (Khalid et al., 2016).
Cyclin-Dependent Kinase Inhibitors
Research by Griffin et al. (2006) explored derivatives of beta-Piperidinoethylsulfides, which underwent a Cope-type elimination to yield compounds that inhibit cyclin-dependent kinase CDK2. This process highlights the potential of using similar compounds in cancer research, particularly in designing inhibitors that can target specific enzymes involved in cell cycle regulation (Griffin et al., 2006).
Antimicrobial Activity
Another study by Khalid et al. (2016) on the synthesis and anti-bacterial study of N-substituted derivatives of similar compounds demonstrated moderate to talented activity against both Gram-negative and Gram-positive bacteria. This suggests the chemical's utility in developing new antimicrobial agents (Khalid et al., 2016).
Selective Serotonin Receptor Agonists
Sonda et al. (2004) synthesized derivatives that accelerated gastric emptying and increased the frequency of defecation, showing promise as novel prokinetic agents with potential applications in gastrointestinal disorders (Sonda et al., 2004).
特性
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c20-15-6-7-18(21-14-15)26-16-8-11-22(12-9-16)19(23)10-13-27(24,25)17-4-2-1-3-5-17/h1-7,14,16H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDVJJFNQDOBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

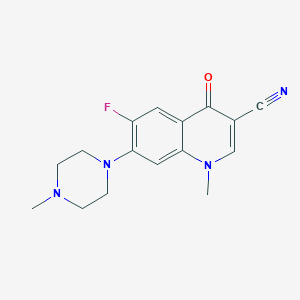
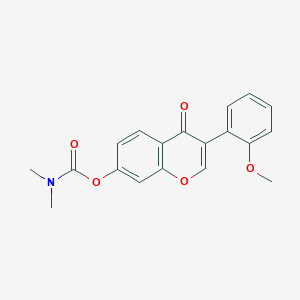
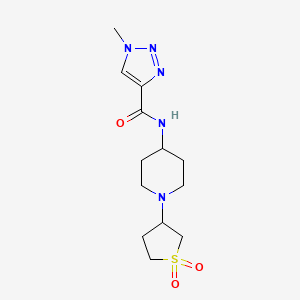
![2-[({4-[1-(hydroxyimino)ethyl]phenyl}amino)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2776665.png)
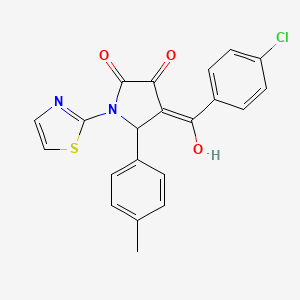
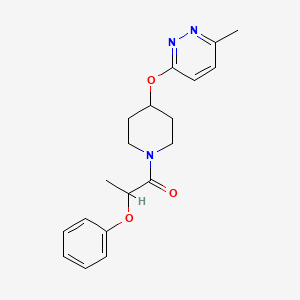
![Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2776672.png)

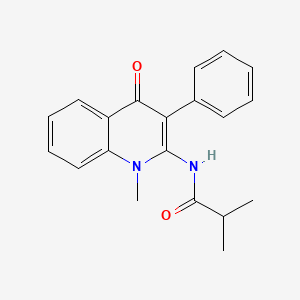
![5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2776676.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776679.png)
